

Application Notes and Protocols for BMS-605541

Administration in Animal Models

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Compound of Interest

Compound Name: BMS-605541

Cat. No.: B1667228

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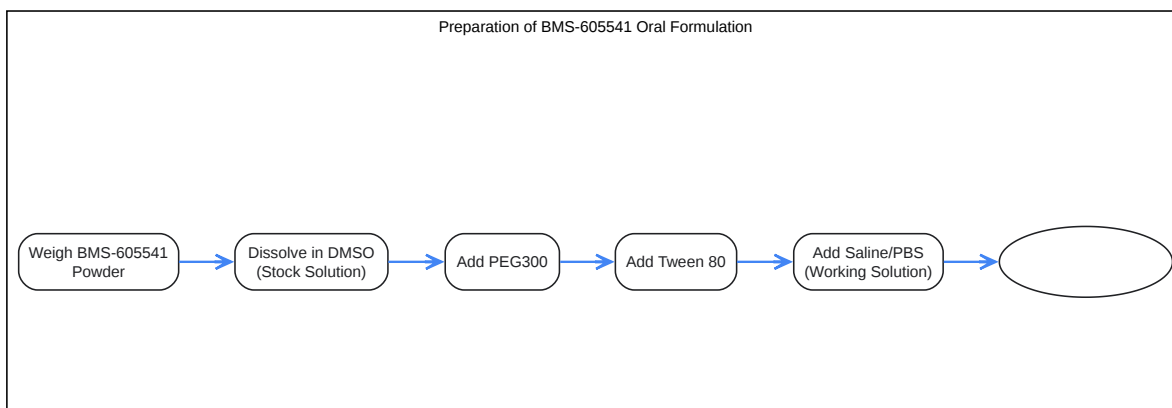
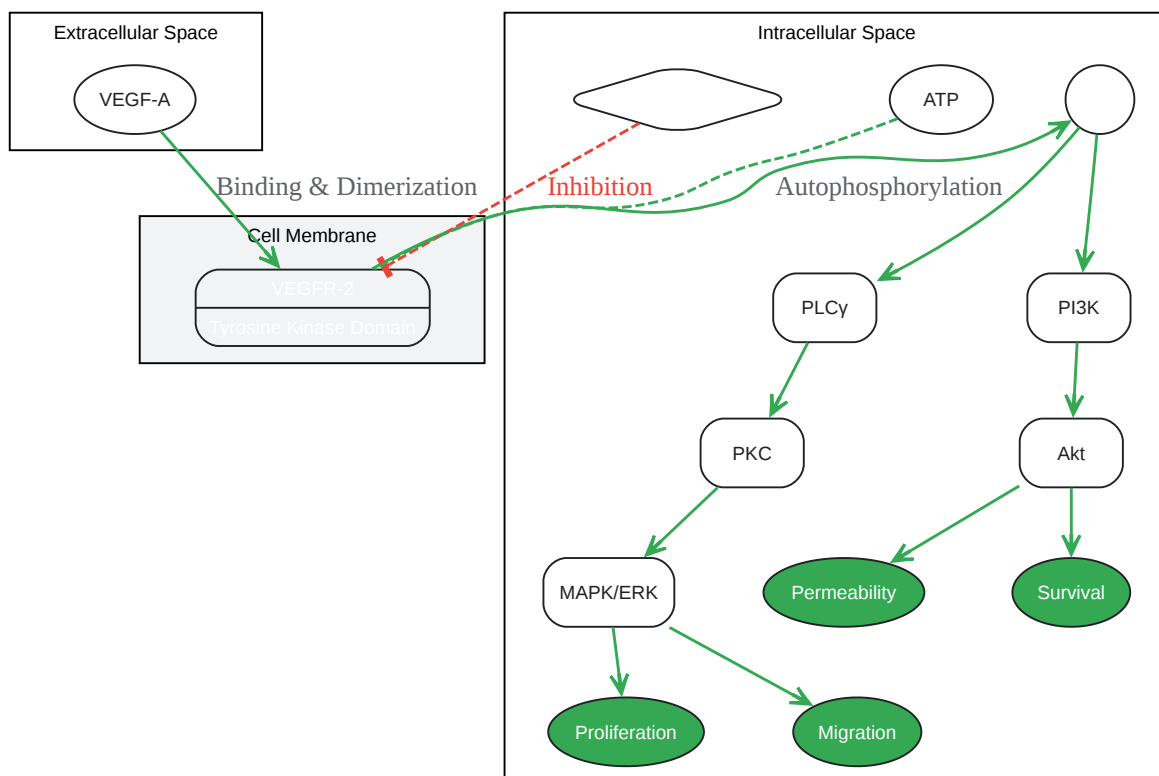
For Researchers, Scientists, and Drug Development Professionals

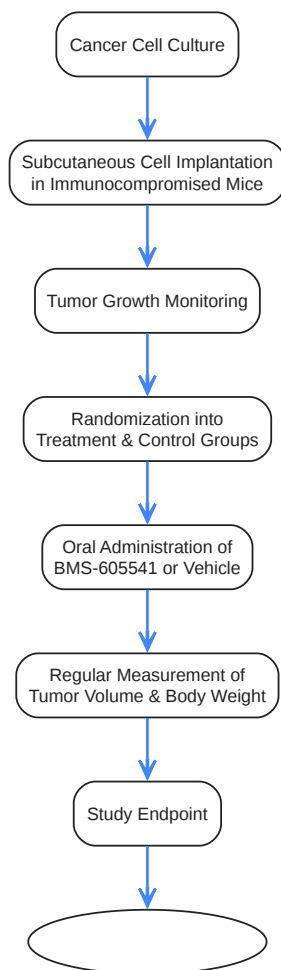
Introduction

BMS-605541 is a potent and selective, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] By targeting the ATP-binding site of VEGFR-2, **BMS-605541** effectively blocks the signaling cascade responsible for the proliferation and migration of endothelial cells, which are crucial for tumor neovascularization. Preclinical studies have demonstrated its anti-tumor efficacy in various animal models, particularly in human tumor xenografts.[1] These application notes provide a comprehensive overview of the administration of **BMS-605541** in animal models, including detailed experimental protocols, pharmacokinetic data, and efficacy studies.

Mechanism of Action: VEGFR-2 Signaling Pathway

BMS-605541 exerts its anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway. The binding of VEGF-A to its receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a downstream signaling cascade involving key pathways such as the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, survival, and vascular permeability. **BMS-605541** acts as an ATP-competitive inhibitor, preventing the autophosphorylation of VEGFR-2 and thereby blocking these downstream effects.





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References

- 1. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

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